molecular formula C10H19N3 B13080127 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No.: B13080127
M. Wt: 181.28 g/mol
InChI Key: WRKMGQUAFFDLEH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its unique substitution pattern, which includes two methyl groups and a 3-methylbutyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-aminopyrazole: Similar structure but lacks the 3-methylbutyl group.

    3,5-Dimethyl-1H-pyrazole: Similar structure but lacks the amino group.

Uniqueness

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2,4-dimethyl-5-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-7(2)5-6-9-8(3)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3

InChI Key

WRKMGQUAFFDLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CCC(C)C)C)N

Origin of Product

United States

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